N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzodioxole core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Pd-catalyzed C-N cross-coupling reaction, where a benzodioxole derivative is coupled with an amine under specific conditions . The reaction conditions often include the use of a palladium catalyst, a suitable base such as cesium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects primarily by modulating microtubule assembly. It suppresses tubulin polymerization or stabilizes microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer activity, where it disrupts the cell cycle and induces programmed cell death.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: Another benzodioxole derivative with psychoactive properties.
N-(1,3-benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: Known for its potential therapeutic applications.
Uniqueness
N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide is unique due to its dual benzodioxole structure, which enhances its stability and biological activity. Its ability to modulate microtubule dynamics sets it apart from other similar compounds, making it a promising candidate for further research and development in anticancer therapies.
Properties
Molecular Formula |
C17H15NO7 |
---|---|
Molecular Weight |
345.30 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4,7-dimethoxy-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H15NO7/c1-20-13-6-10(14(21-2)16-15(13)24-8-25-16)17(19)18-9-3-4-11-12(5-9)23-7-22-11/h3-6H,7-8H2,1-2H3,(H,18,19) |
InChI Key |
QRRHDVNMEAGQDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(=O)NC3=CC4=C(C=C3)OCO4)OC)OCO2 |
Origin of Product |
United States |
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